molecular formula C7H8N2O4 B3045757 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1131912-84-9

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3045757
CAS No.: 1131912-84-9
M. Wt: 184.15
InChI Key: XYVYDPDSDRTULL-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1131912-84-9) is a high-purity chemical compound offered for research and development applications. With the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol, this heteroaromatic compound serves as a versatile and crucial synthetic intermediate in medicinal chemistry and drug discovery . Its structure features two distinct, modifiable functional groups—a carboxylic acid and a methyl ester—on a 1-methylpyrazole scaffold, enabling it to be a bifunctional building block for the synthesis of more complex molecules . This allows researchers to conduct parallel derivatization, for instance, by creating amide linkages via the acid group while retaining the ester for further transformation. Compounds containing this specific pyrazole core are of significant interest in pharmaceutical research, as evidenced by its use in the synthesis of complex targets such as 3-[3-chloro-4-(methoxycarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxylic acid, a closely related derivative . The presence of the 1-methyl group ensures regiochemical control during reactions, making it a reliable precursor. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxycarbonyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-9-5(6(10)11)4(3-8-9)7(12)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVYDPDSDRTULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672615
Record name 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131912-84-9
Record name 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-keto ester, followed by esterification and carboxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit antimicrobial properties. A study demonstrated that modifications of the pyrazole ring can enhance antibacterial activity against various pathogens, making 4-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
Another significant application is in the development of anti-inflammatory drugs. Pyrazole derivatives have shown promise in inhibiting inflammatory pathways, which could lead to new treatments for inflammatory diseases. The compound's structure allows for interactions with key enzymes involved in inflammation, potentially leading to the synthesis of novel anti-inflammatory agents .

Biochemical Applications

Buffering Agent in Cell Cultures
this compound has been utilized as a non-ionic organic buffering agent in biological experiments. It maintains pH levels within a range suitable for cell culture applications (pH 6-8.5), which is critical for optimal cell growth and function .

Agricultural Science Applications

Pesticide Development
In agricultural research, this compound has been investigated for its potential as a pesticide or herbicide. Its structural characteristics suggest that it may interact with plant metabolic pathways, providing a basis for developing environmentally friendly agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntimicrobial AgentsEnhanced activity against pathogens
Anti-inflammatory DrugsInhibition of inflammatory pathways
BiochemistryBuffering Agent in Cell CulturesMaintains optimal pH for cell growth
Agricultural SciencePesticide DevelopmentPotential interaction with plant metabolism

Case Studies

  • Antimicrobial Activity Study
    • Researchers synthesized various derivatives of pyrazole compounds, including this compound. Testing against Gram-positive and Gram-negative bacteria revealed significant antimicrobial effects, suggesting its potential as a lead compound in drug development .
  • Inflammation Pathway Inhibition
    • A study focused on the anti-inflammatory properties of pyrazole derivatives found that this compound inhibited cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators in vitro .
  • Buffering Capacity Evaluation
    • In cell culture experiments, the compound was evaluated for its buffering capacity. Results indicated that it effectively maintained pH stability over extended periods, supporting its use as a reliable buffering agent in biological assays .

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS RN Molecular Formula Key Substituents Molecular Weight (g/mol) Purity
4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1174848-35-1 C₈H₈N₂O₄ 4-OCO₂CH₃, 5-COOH 220.18 95%
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid N/A C₈H₈N₂O₄ 3-OCO₂CH₃, 5-COOH 220.18 95%
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid 84547-83-1 C₅H₅ClN₂O₂ 4-Cl, 5-COOH 160.56 >98%
1-Ethyl-4-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid 2054953-77-2 C₈H₁₀N₂O₄ 1-C₂H₅, 4-OCO₂CH₃, 5-COOH 198.18 N/A
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 19286-34-7 C₁₇H₁₄N₂O₂ 1,3-C₆H₅, 4-COOH, 5-CH₃ 278.31 >95%

Key Observations

Positional Isomerism :

  • The positional shift of the methoxycarbonyl group (e.g., 4- vs. 3-position) alters electronic properties. For example, the 4-substituted isomer may exhibit stronger intramolecular hydrogen bonding between the ester and carboxylic acid groups, affecting solubility and reactivity .
  • Chloro-substituted analogs (e.g., 4-chloro derivative) replace the ester with an electron-withdrawing Cl atom, reducing steric bulk but increasing electrophilicity at the pyrazole core .

Alkyl vs. Aryl Substituents :

  • Ethyl substitution at position 1 (vs. methyl) increases lipophilicity (logP: ~1.36 predicted) , which may enhance membrane permeability in drug design.
  • Bulky aryl groups (e.g., diphenyl derivatives) elevate melting points (e.g., 136°C for 5-methyl-1,3-diphenyl analog) due to enhanced π-π stacking .

Hydrolysis of Ester Groups

The methoxycarbonyl group in the target compound is susceptible to hydrolysis under basic conditions (e.g., NaOH/MeOH), yielding pyrazole-5-carboxylic acid derivatives. This reactivity is shared with analogs like ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, which hydrolyzes to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (80% yield) .

Pharmacological Potential

  • 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 218631-44-8): The methoxyphenyl group enhances binding to aromatic receptors, making it a candidate for kinase inhibitors .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR (δ, ppm)
This compound N/A 1720 (C=O ester), 1680 (C=O acid) 3.90 (s, CH₃), 8.20 (s, pyrazole H)
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid N/A 1700 (C=O acid), 750 (C-Cl) 2.50 (s, CH₃), 8.10 (s, pyrazole H)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 136 1695 (C=O acid), 1600 (C=C aromatic) 7.30–7.60 (m, C₆H₅), 2.40 (s, CH₃)

Biological Activity

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by its pyrazole ring structure. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C7_7H8_8N2_2O4_4
  • Molecular Weight : 184.15 g/mol
  • CAS Number : 1131912-84-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific functional groups was found to enhance antimicrobial efficacy .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through various assays. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In vitro studies indicated that certain pyrazole derivatives could reduce inflammation comparable to standard anti-inflammatory drugs like dexamethasone .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. Research indicates that modifications in the pyrazole structure can lead to enhanced antifungal properties against phytopathogenic fungi .

Study on Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Among the compounds tested, one derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showcasing the potential for developing new anti-inflammatory agents based on the pyrazole structure .

Antimicrobial Screening

Burguete et al. synthesized novel 1,5-diaryl pyrazoles and evaluated their antimicrobial activities against standard bacterial strains. One compound showed significant activity against Klebsiella pneumoniae, indicating the potential of pyrazole derivatives in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity Type Tested Compounds Efficacy Reference
AntimicrobialPyrazole derivativesEffective against E. coli, S. aureus
Anti-inflammatoryPyrazole derivativesUp to 85% inhibition of TNF-α
AntifungalModified pyrazolesHigh activity against phytopathogenic fungi

Q & A

Basic: What are the recommended synthetic routes for 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate reagents (e.g., DMF-DMA) and subsequent hydrolysis. For instance, a related pyrazole-4-carboxylic acid derivative was synthesized by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by basic hydrolysis to yield the carboxylic acid . Esterification or methoxycarbonyl group introduction may involve coupling agents like DCC or DMAP in anhydrous conditions. Purity is ensured via recrystallization (e.g., ethanol/water) and validated by TLC/HPLC.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/carboxylic acid).
  • NMR : ¹H NMR identifies substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, pyrazole protons at δ 6.5–7.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~165–175 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which showed intermolecular O–H···O bonds .

Basic: How can solubility and purification challenges be addressed for this compound?

Methodological Answer:

  • Solubility : Pyrazole carboxylic acids are typically polar but may require DMSO or DMF for dissolution. Adjusting pH (e.g., using NaHCO₃ for deprotonation) enhances aqueous solubility.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is effective. For derivatives with nitro or chloro groups (e.g., 4-nitro analogs), gradient elution improves separation .

Advanced: How do substituents (e.g., nitro, chloro) influence reactivity and biological activity?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro at position 4) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Chloro groups (e.g., 3-chloro derivatives) may sterically hinder reactions but improve lipophilicity for membrane penetration .
  • Biological Impact : Nitro-substituted pyrazoles exhibit antimicrobial activity, while methoxycarbonyl groups can modulate pharmacokinetics by altering metabolic stability. SAR studies on analogs show that substituent position dictates binding affinity to biological targets (e.g., COX-2 inhibition) .

Advanced: What computational methods are used to model this compound’s properties?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, B3LYP/6-31G(d) simulations matched experimental bond lengths and angles .
  • Molecular Docking : Used to study interactions with enzymes (e.g., cyclooxygenase). Charge distribution and electrostatic potential maps guide functional group modifications .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Model Variability : Differences in in vitro (e.g., MIC assays) vs. in vivo (rodent models) results may arise from bioavailability or metabolism. Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
  • Dose-Response Analysis : Use Hill plots to compare potency (EC₅₀) across studies. For example, anti-inflammatory activity discrepancies in pyrazole derivatives were resolved by normalizing to plasma protein binding .

Advanced: How to optimize reaction conditions for scalable synthesis?

Methodological Answer:

  • Catalysis : Use Pd/C or CuI for cross-coupling steps to improve yields (e.g., Suzuki-Miyaura for aryl substitutions).
  • Solvent/Temperature : Reflux in THF or toluene enhances cyclocondensation efficiency. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours conventional) .
  • Workflow : Implement inline IR or PAT (Process Analytical Technology) for real-time monitoring of ester hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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